molecular formula C11H15NO2 B167273 N-Benzylglycine ethyl ester CAS No. 6436-90-4

N-Benzylglycine ethyl ester

Cat. No. B167273
CAS RN: 6436-90-4
M. Wt: 193.24 g/mol
InChI Key: ULOLIZHBYWAICY-UHFFFAOYSA-N
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Description

N-Benzylglycine ethyl ester is a clear, colorless to light yellow liquid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

N-Benzylglycine ethyl ester can be synthesized using ethyl acetate halide, glycine ethyl ester, ethyl triazoacetate, and glyoxylate ethyl ester ethyl hemiacetal as starting raw materials . Another method involves the reaction of benzyl chloride and glycine ethyl ester .


Molecular Structure Analysis

The molecular formula of N-Benzylglycine ethyl ester is C11H15NO2 . Its molecular weight is 193.24 g/mol . The IUPAC name is ethyl 2-(benzylamino)acetate . The InChI is 1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 .


Chemical Reactions Analysis

The gas-phase elimination kinetics of N-Benzylglycine ethyl ester has been examined in a static system, seasoned with allyl bromide, and in the presence of the free chain radical suppressor toluene .


Physical And Chemical Properties Analysis

N-Benzylglycine ethyl ester is a clear, colorless to light yellow liquid . It is not miscible or difficult to mix in water . Its boiling point is 140-142 °C/10 mmHg . The specific gravity is 1.05 and the refractive index is 1.51 .

Scientific Research Applications

Synthesis and Applications in Various Industries N-Benzylglycine ethyl ester has been explored for its synthetic techniques and applications. Different methods of synthesizing this compound involve using ethyl acetate halide, glycine ethyl ester, ethyl triazoacetate, and glyoxylate ethyl ester as starting materials. Its applications extend across agricultural, pharmaceutical, and chemical industries, highlighting its versatility as an organic intermediate (Bao, 2005).

Decomposition Kinetics in the Gas Phase The gas-phase elimination kinetics of N-Benzylglycine ethyl ester was studied, revealing insights into its chemical behavior under specific conditions. The reaction follows a first-order rate law and results in the formation of benzylglycine and ethylene. This study provides valuable data for understanding the molecular mechanism of this ester's decomposition (Tosta et al., 2010).

Hydrolysis Catalyzed by Enzymes The hydrolysis of benzoylglycine ethyl ester, a related compound, catalyzed by papain (an enzyme) was investigated. This study contributes to understanding the enzyme-substrate interactions and could provide insights into the behavior of similar compounds like N-Benzylglycine ethyl ester under enzymatic conditions (Sluyterman, 1964).

Synthesis and Anti-Cancer Activity of Derivatives The synthesis and structural characterization of novel N-meta-ferrocenyl benzoyl dipeptide esters, including derivatives of N-Benzylglycine ethyl ester, were examined for their anti-cancer activity. Such studies are crucial for the development of new therapeutic agents (Goel et al., 2007).

Cycloaddition Reactions The cycloaddition reactions involving N-Benzylglycine ethyl ester have been explored, providing a novel route to [2]pyrindines, which has significant implications for organic synthesis and pharmaceutical applications (Hong et al., 2003).

Safety And Hazards

N-Benzylglycine ethyl ester causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . It is also advised to wash hands and any exposed skin thoroughly after handling .

properties

IUPAC Name

ethyl 2-(benzylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOLIZHBYWAICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214578
Record name Ethyl N-(phenylmethyl)glycinate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name N-Benzylglycine ethyl ester
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Product Name

N-Benzylglycine ethyl ester

CAS RN

6436-90-4
Record name N-Benzylglycine ethyl ester
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Synthesis routes and methods I

Procedure details

To a solution of ethyl bromoacetate (2.22 mL, 20.0 mmol) in 1,4-dioxane (40 mL) is added N,N-diisopropylethylamine (7.0 mL, 40.0 mol) and benzylamine (3.3 mL, 30.0 mmol), and the mixture is heated at 90° C. for 3 h. The reaction mixture is cooled to RT, dichloromethane is added, and the solution is washed with water, brine, then dried (MgSO4), and filtered. The filtrate is evaporated, and the residue is residue purified by chromatography on silica gel; elution with EtOAc:MeOH:heptane (35:5:60) gives 2.9 g of the product 421. 1H NMR (CDCl3) δ 7.4-7.3 (m, 6 H), 4.19 (q, 2 H), 3.80 (s, 2 H), 3.40 (s, 2 H), 1.25 (t, 3 H); MS: m/z 194 (M++1).
Quantity
2.22 mL
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reactant
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7 mL
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3.3 mL
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40 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of benzaldehyde (14.0 g, 0.132 mol) in absolute EtOH (500 mL) was added glycine ethyl ester hydrochloride (37.0 g, 0.256 mol), NaOAc (32.5 g, 0.396 mol) and sodium cyanoborohydride (9.8 g, 0.158 mol), and the resulting mixture heated to reflux. After 1 hr at reflux, the reaction was cooled and concentrated in vacuo. The residue was taken up into 1N NaOH and EtOAc. The layers were separated and the organic phase was washed with 1N NaOH, brine, dried over MgSO4, filtered and concentrated in vacuo. The residue was taken up into EtOAc (150 mL) and treated with gaseous HCl. The resulting solid was collected, washed with Et2O and dried to provide 23.4 g of compound 701 as the HCl salt. ##STR80##
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14 g
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37 g
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32.5 g
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9.8 g
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500 mL
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Synthesis routes and methods IV

Procedure details

A solution of diisopropylethylamine (155 g, 1.2 mol) and benzylamine (96 g, 0.9 mol) was added dropwise to a solution of ethyl bromoacetate (100 g, 0.6 mol) in dioxane (1000 mL). The resulting suspension was heated at about 90° C. for about 5 hours, and then was cooled to ambient temperature. Standard extractive workup with ethyl acetate afforded the title product as a yellow oil (90 g; yield=80%). LC-MS: m/z=194 (M+H)+.
Quantity
155 g
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96 g
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100 g
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1000 mL
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80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzylglycine ethyl ester
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N-Benzylglycine ethyl ester
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N-Benzylglycine ethyl ester
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N-Benzylglycine ethyl ester
Reactant of Route 5
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N-Benzylglycine ethyl ester
Reactant of Route 6
Reactant of Route 6
N-Benzylglycine ethyl ester

Citations

For This Compound
91
Citations
M Tosta, JC Oliveros, JR Mora, T Córdova… - The Journal of …, 2010 - ACS Publications
… The gas-phase elimination kinetics of N-benzylglycine ethyl ester was examined in a static system, seasoned with allyl bromide, and in the presence of the free chain radical suppressor …
Number of citations: 4 pubs.acs.org
G Grethe, HL Lee, M Uskokovic… - The Journal of Organic …, 1968 - ACS Publications
… To 400 ml of sulfuric acid (80% by weight) was added cautiously 0.2 mole of the appropriate Nbenzylglycine ethyl ester with external ice cooling. The resulting solution was kept at 100 …
Number of citations: 40 pubs.acs.org
N Shimada, Y Abe, S Yokoshima… - Angewandte …, 2012 - Wiley Online Library
… Treatment of 11 with N-benzylglycine ethyl ester in refluxing toluene formed an azomethine ylide, which underwent cycloaddition to afford the product as a 4:3 mixture of two …
Number of citations: 39 onlinelibrary.wiley.com
M Ivanova, K Shubin, A Baran - Chemistry of Heterocyclic Compounds, 2022 - Springer
… Table 1 Amination of trichlorobenzene trialdehyde 1 with N-benzylglycine ethyl ester* … 1 (120 mg, 0.67 mmol) and N-benzylglycine ethyl ester (1280 mg, 6.62 mmol, 10.0 equiv) in MeCN …
Number of citations: 4 link.springer.com
G Brownlee, M Woodbine - British Journal of Pharmacology and …, 1948 - ncbi.nlm.nih.gov
RESULTS AND DISCUSSION The antibacterial activity of the compounds, added aseptically to nutrient broth, was estimated by exposing falling concentrations of the com-pounds, in …
Number of citations: 19 www.ncbi.nlm.nih.gov
M Noguchi, R Akao, M Gotoh… - Journal of Chemical …, 2000 - journals.sagepub.com
… Interestingly, the similar reaction of aldehyde 1a with N-benzylglycine ethyl ester in toluene at reflux gave only cycloadduct 5 through the endoapproach of the S-shaped azomethine …
Number of citations: 1 journals.sagepub.com
Y Li, H Huang, J Ju, J Jia, L Han, Q Ye, W Yu, J Gao - RSC Advances, 2013 - pubs.rsc.org
… Moreover, in the case of N-benzylglycine ethyl ester 2j, only traces of the desired product 3r were found by GC-MS. Some other products were produced instead, which could not be …
Number of citations: 1 pubs.rsc.org
SE Zhu, X Cheng, YJ Li, CK Mai, YS Huang… - Organic & …, 2012 - pubs.rsc.org
Thermal reactions of [60]fullerene with a series of amino acids and amino acid esters under aerobic and dark conditions have been investigated. Fulleropyrrolidines can be obtained …
Number of citations: 31 pubs.rsc.org
T Manickavelu, B Govindrajan, M Sambantham… - Structural Chemistry, 2022 - Springer
… investigate the structurally related three compounds of N-benzylglycine ethyl ester (N-BgEE) and … This N-benzylglycine ethyl ester is an N-substituted glycine derivative molecule (or) N-…
Number of citations: 5 link.springer.com
G Grethe, HL Lee, M Uskokovic… - The Journal of Organic …, 1968 - ACS Publications
… N-benzylglycine ethyl ester, bp 103-107 (0.3 mm) (lit.24 bp 160-165 (10-20 mm)). A solutionof 19.3g (0.1 mole) of N-benzylglycine ethyl ester and 14 ml (0.1 mole) of triethylamine was …
Number of citations: 42 pubs.acs.org

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